tert-Butyl 2-(aminooxy)acetate
Overview
Description
tert-Butyl 2-(aminooxy)acetate: is an organic compound with the molecular formula C₆H₁₃NO₃. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is known for its role as a reagent in various chemical reactions, particularly in the formation of oxime ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(aminooxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the formation of the aminooxy group.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminooxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the aminooxy group acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with carbonyl compounds to form oxime ethers.
Common Reagents and Conditions:
Bases: Sodium carbonate, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxime Ethers: Formed through condensation reactions with carbonyl compounds.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl 2-(aminooxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime ethers and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through oxime ligation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)acetate involves the formation of a stable oxime ether linkage with carbonyl compounds. The aminooxy group reacts with the carbonyl group to form an oxime, which can further react to form an oxime ether. This reaction is facilitated by the presence of a base, which deprotonates the aminooxy group, making it more nucleophilic .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxy)acetate
- tert-Butyl 2-(methoxy)acetate
- tert-Butyl 2-(ethoxy)acetate
Comparison: tert-Butyl 2-(aminooxy)acetate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. While tert-Butyl 2-(hydroxy)acetate and tert-Butyl 2-(methoxy)acetate also participate in nucleophilic substitution reactions, the aminooxy group in this compound allows for the formation of stable oxime ethers, making it particularly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-aminooxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGKTHZWIGRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512943 | |
Record name | tert-Butyl (aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56834-02-7 | |
Record name | tert-Butyl (aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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